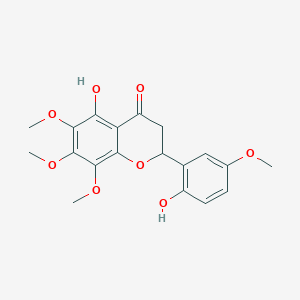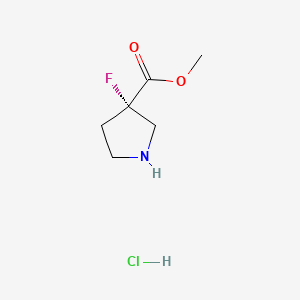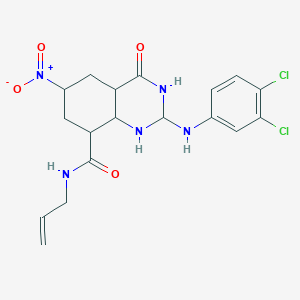
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, chloro, and anilino groups, contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the quinazoline ring.
Attachment of the Anilino Group: The anilino group can be introduced through nucleophilic substitution reactions, where a suitable aniline derivative reacts with the quinazoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted quinazolines, and hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, leading to the disruption of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A simpler compound with similar chloro and anilino groups but lacking the quinazoline core and nitro group.
2,4-Dichloroaniline: Another dichloroaniline isomer with different positions of the chlorine atoms.
2-(3,4-Dichloroanilino)pyridine: A compound with a pyridine ring instead of the quinazoline ring.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H21Cl2N5O4 |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6,10-12,15,18,22-23H,1,5,7-8H2,(H,21,26)(H,24,27) |
InChI-Schlüssel |
MXFKMXIFZNRFNN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1CC(CC2C1NC(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
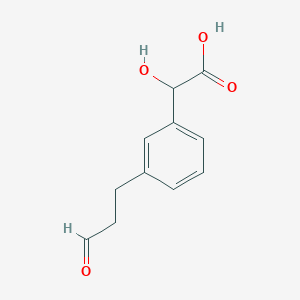

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
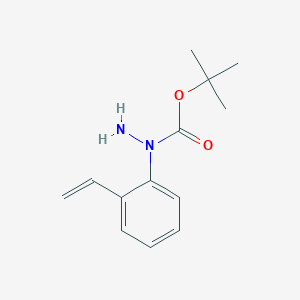

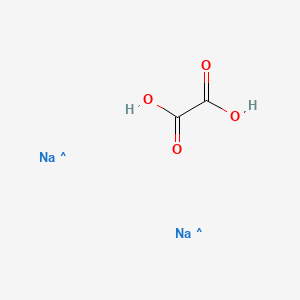
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
